Ald-PEG4-NHS ester

Description

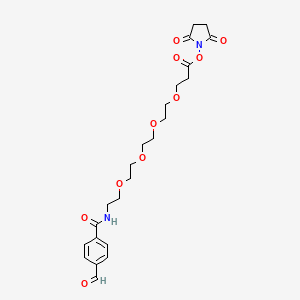

Structure

2D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O10/c26-17-18-1-3-19(4-2-18)23(30)24-8-10-32-12-14-34-16-15-33-13-11-31-9-7-22(29)35-25-20(27)5-6-21(25)28/h1-4,17H,5-16H2,(H,24,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUFDNMPGNAZKHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies and Chemical Modifications of Ald Peg4 Nhs Ester

Synthetic Approaches for N-Hydroxysuccinimide Ester Formation

The formation of an N-Hydroxysuccinimide (NHS) ester is a critical step in the synthesis of Ald-PEG4-NHS ester. NHS esters are highly reactive acylating agents that readily couple with primary amines under mild conditions to form stable amide bonds. amerigoscientific.comresearchgate.net Several methods have been developed for the synthesis of these activated esters from carboxylic acids.

The most traditional and widely used method for preparing NHS esters involves the direct coupling of a carboxylic acid with N-hydroxysuccinimide using a carbodiimide (B86325) as a dehydrating agent. researchgate.net N,N'-dicyclohexylcarbodiimide (DCC) is a common choice for this transformation. amerigoscientific.com The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the N-hydroxysuccinimide to yield the final NHS ester and a dicyclohexylurea (DCU) byproduct. amerigoscientific.com While robust, a key challenge of this method is the removal of the insoluble urea (B33335) byproduct, which can sometimes complicate purification. researchgate.net The reaction is typically performed in solvents like dichloromethane (B109758) or acetone. researchgate.net

Table 1: Comparison of Reagents in Carbodiimide-Mediated Coupling

| Coupling Agent | Key Features | Byproduct |

|---|---|---|

| N,N'-dicyclohexylcarbodiimide (DCC) | Widely used, effective | Insoluble dicyclohexylurea (DCU) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Water-soluble | Water-soluble urea derivative |

| N,N'-Disuccinimidyl carbonate (DSC) | Can activate carboxylic acids directly | N-hydroxysuccinimide |

Recent advancements have introduced oxidative methods that expand the range of precursors for NHS ester synthesis to include alcohols and aldehydes. amerigoscientific.comresearchgate.net One such approach utilizes 2-iodoxybenzoic acid (IBX) as an oxidizing agent in the presence of N-hydroxysuccinimide. amerigoscientific.com This process converts an alcohol or aldehyde into a reactive intermediate that subsequently couples with NHS to form the ester. amerigoscientific.com Another innovative, carbodiimide-free method involves the use of a triphenylphosphine (B44618) (PPh3) and iodine (I2) system. organic-chemistry.org This reagent combination, along with a base like triethylamine, activates carboxylic acids for direct reaction with nucleophiles, including N-hydroxysuccinimide, at room temperature. organic-chemistry.org This method is noted for its broad substrate scope and for minimizing racemization, making it a simple and cost-effective alternative. organic-chemistry.org

A significant innovation in NHS ester synthesis is the use of palladium-catalyzed carbonylation reactions. amerigoscientific.com This technique allows for the synthesis of NHS esters from (hetero)aryl halides or aromatic alcohols. amerigoscientific.com The reaction involves the coupling of the starting material with N-hydroxysuccinimide under carbon monoxide pressure. amerigoscientific.com This carbonylative cross-coupling represents a departure from traditional methods that rely on pre-existing carboxylic acids and expands the synthetic possibilities for creating diverse NHS esters. amerigoscientific.com More recently, a tandem reaction involving an ester dance and decarbonylative coupling enabled by palladium catalysis has been reported, further showcasing the utility of palladium in forming complex aromatic esters.

Synthesis of Aldehyde-Terminated Polyethylene (B3416737) Glycol Scaffolds

The aldehyde functionality of the linker is typically introduced by modifying a polyethylene glycol scaffold. Several strategies exist to produce aldehyde-terminated PEGs.

One common approach is the oxidation of a terminal primary alcohol group of a PEG chain. google.com However, direct oxidation can sometimes lead to decomposition of the PEG chain and incomplete conversion of the terminal groups. google.com

A more controlled method involves the introduction of an acetal (B89532) group at the end of the PEG chain, which can then be hydrolyzed under acidic conditions to reveal the aldehyde. google.comacs.org For instance, anionic polymerization of ethylene (B1197577) oxide can be initiated with potassium 3,3-diethoxy-1-propanoxide to create an acetal-ended PEG. acs.org Subsequent treatment with a mild acid, such as a 90% acetic acid solution, quantitatively converts the acetal to the desired aldehyde. acs.org

Another strategy is the ozonolysis of a terminal alkene-modified PEG. polimi.it In this process, a PEG chain is first functionalized with an allyl group via reaction with allyl bromide. polimi.it The resulting terminal alkene is then cleaved using ozone (O3), followed by a reductive workup with dimethyl sulfide (B99878) or triphenylphosphine to yield the aldehyde-terminated PEG. polimi.it

A one-pot synthesis for dibenzaldehyde-terminated PEG has also been reported, involving a condensation reaction between PEG, hexamethylene diisocyanate, and p-hydroxybenzaldehyde, demonstrating a straightforward route to aldehyde-functionalized PEGs. researchgate.netx-mol.net

Table 2: Methodologies for Synthesizing Aldehyde-Terminated PEG

| Method | Key Reagents | Precursor | Description |

|---|---|---|---|

| Oxidation | MnO₂, various catalysts | Hydroxyl-terminated PEG | Direct oxidation of the terminal alcohol to an aldehyde. google.com |

| Acetal Hydrolysis | Potassium 3,3-diethoxy-1-propanoxide, Acetic Acid | Ethylene Oxide | Polymerization to form an acetal-ended PEG, followed by acid hydrolysis to unmask the aldehyde. acs.org |

| Ozonolysis | Allyl Bromide, O₃, Dimethyl Sulfide/Triphenylphosphine | Hydroxyl-terminated PEG | Allylation of the terminal hydroxyl group followed by oxidative cleavage of the resulting double bond. polimi.it |

| One-Pot Condensation | Hexamethylene diisocyanate, p-hydroxybenzaldehyde | Hydroxyl-terminated PEG | A direct, one-pot reaction to introduce terminal benzaldehyde (B42025) groups. researchgate.netx-mol.net |

Convergent Synthesis of this compound Architectures

The construction of a heterobifunctional molecule like this compound often benefits from a convergent synthetic strategy. google.comrsc.org In a convergent synthesis, large fragments of the target molecule are prepared separately and then joined together in the final stages. This approach is often more efficient and allows for easier purification than a linear synthesis where the molecule is built step-by-step from one end.

For this compound, a convergent approach would involve synthesizing two key intermediates separately:

An aldehyde-terminated PEG4 fragment with a protected carboxylic acid at the other end.

N-hydroxysuccinimide.

The aldehyde-terminated PEG fragment can be synthesized using methods described in section 2.2, with the other terminus being a carboxylic acid. This acid group is then activated and reacted with N-hydroxysuccinimide, as detailed in section 2.1. This strategy allows for the controlled introduction of each reactive functional group, minimizing side reactions and simplifying the purification of the final heterobifunctional product. Such strategies are crucial for creating molecularly defined, discrete PEG (dPEG®) linkers with precise lengths and functionalities. google.com

Integration of this compound into Complex Molecular Architectures

This compound is designed for the seamless integration into complex molecular structures, most notably in the field of bioconjugation. medchemexpress.com Its heterobifunctional nature allows for the sequential or orthogonal conjugation of two different molecular entities.

A primary application is in the construction of Antibody-Drug Conjugates (ADCs). medchemexpress.com In this context, the NHS ester end of the linker reacts with primary amine groups (e.g., lysine (B10760008) residues) on the surface of a monoclonal antibody. thermofisher.combiochempeg.com The aldehyde group on the other end of the now-conjugated linker is then available to form a stable bond with a payload molecule, such as a cytotoxic drug, that has been functionalized with an aminooxy or hydrazide group. broadpharm.com

This linker is also utilized in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein. This compound can serve as the PEG-based linker connecting the ligand for the target protein to the ligand for the E3 ligase. medchemexpress.com The defined length and hydrophilic nature of the PEG4 spacer are critical for optimizing the spatial orientation and solubility of the resulting PROTAC molecule.

Hybrid Linker Designs Incorporating Aldehyde and NHS Ester Functionalities

The design of this compound as a hybrid or heterobifunctional linker is central to its utility. Heterobifunctional crosslinkers possess two different reactive groups, enabling controlled, stepwise conjugations that minimize the formation of unwanted homodimers or polymers. thermofisher.comrsc.org In this specific linker, the NHS ester and the aldehyde group provide orthogonal reactivity, meaning each group reacts with a different functional group on a target molecule without cross-reactivity.

The NHS ester is a highly reactive group that specifically targets primary amines (–NH2), such as those found on the side chains of lysine residues and the N-terminus of proteins. thermofisher.com The reaction occurs under mild, slightly alkaline conditions (pH 7.2-8.5) to form a stable, covalent amide bond. thermofisher.comiris-biotech.de This amine-reactivity is one of the most common and versatile strategies for modifying proteins and other biomolecules. thermofisher.com

The aldehyde group (CHO), on the other hand, can react with molecules containing an aminooxy group to form a stable oxime linkage, or with hydrazide-containing molecules to form a hydrazone bond. broadpharm.combroadpharm.comcreative-biolabs.com This dual-reactivity system allows a researcher to first react the less stable NHS ester with an amine-containing molecule, purify the intermediate, and then introduce a second molecule bearing a hydrazide or aminooxy group to react with the aldehyde. thermofisher.comrsc.org This two-step process provides high specificity and control over the final conjugate's composition. korambiotech.com

The synthesis of NHS esters can be achieved through various methods, including the activation of carboxylic acids. thieme-connect.com More recent methods have also explored the direct synthesis of NHS esters from corresponding aldehydes under oxidizing conditions, for instance, using 2-iodobenzoic acid (IBX) and NHS. thieme-connect.com

Below is a table comparing various functional groups used in hybrid linker designs.

Table 1: Comparison of Reactive Groups in Heterobifunctional Linkers| Reactive Group | Target Functional Group | Resulting Bond | Key Features |

|---|---|---|---|

| N-Hydroxysuccinimide (NHS) Ester | Primary Amine (-NH₂) | Amide | High reactivity, stable bond, reaction at pH 7.2-8.5. thermofisher.comiris-biotech.de |

| Aldehyde (CHO) | Aminooxy, Hydrazide | Oxime, Hydrazone | Specific reactivity, stable bond formation. broadpharm.comcreative-biolabs.com |

| Maleimide | Thiol/Sulfhydryl (-SH) | Thioether | Highly specific for thiols at neutral pH. iris-biotech.de |

| Pyridyl Disulfide | Thiol/Sulfhydryl (-SH) | Disulfide | Creates a cleavable bond, reversible with reducing agents. ucl.ac.be |

| Isothiocyanate | Primary Amine (-NH₂) | Thiourea | Forms an irreversible bond with amines. rsc.org |

Strategies for Modulating PEG Chain Length and Structure in Functional Linkers

Varying PEG Chain Length: The length of the PEG chain, indicated by the number of repeating ethylene glycol units (e.g., PEG2, PEG4, PEG8, PEG24), can be precisely controlled during synthesis. axispharm.combroadpharm.com This is often achieved through the iterative addition of ethylene glycol building blocks. researchgate.net The length of the PEG spacer directly influences several critical parameters:

Solubility: Longer PEG chains generally impart greater water solubility to the linker and the final bioconjugate, which is particularly important for poorly soluble drug molecules. broadpharm.combroadpharm.com

Hydrodynamic Radius: Increasing the PEG chain length increases the hydrodynamic size of the conjugated molecule. chempep.com

Steric Hindrance: The chain length can be adjusted to provide optimal spacing between the conjugated molecules, overcoming steric hindrance and ensuring that the biological activity of the components (e.g., an antibody's binding affinity) is retained.

Pharmacokinetics: In drug delivery applications, PEGylation (the process of attaching PEG chains) is a well-established method to increase the circulation half-life of a therapeutic by reducing renal clearance. chempep.com

A variety of Ald-PEG-NHS ester linkers with different PEG chain lengths are available, allowing researchers to select the optimal linker for a specific application. axispharm.combroadpharm.com

Structural Modifications: Beyond linear chains of varying lengths, the structure of the PEG linker itself can be modified. Branched or multi-arm PEG structures can be synthesized to allow for the attachment of multiple molecules, potentially increasing the payload of a drug in an ADC, for example. ucl.ac.bechempep.com The fundamental properties of PEG, such as its flexibility and biocompatibility, make it an ideal scaffold for these more complex architectures. chempep.com Synthetic strategies often employ orthogonal protecting groups to prepare well-defined, unsymmetrical PEG chains that can be functionalized as needed. researchgate.net

The following table provides examples of commercially available Ald-Ph-PEG-NHS esters, highlighting the variation in PEG chain length.

Table 2: Examples of Ald-Ph-PEG-NHS Ester Linkers with Varied PEG Chain Lengths| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | PEG Units |

|---|---|---|---|

| Ald-Ph-PEG2-NHS | C₂₀H₂₂N₂O₈ | 406.39 | 2 |

| Ald-Ph-PEG4-NHS ester | C₂₃H₃₀N₂O₁₀ | 494.5 | 4 |

| Ald-Ph-PEG8-NHS ester | C₃₃H₄₈N₂O₁₄ | 672.74 | 8 |

| Ald-Ph-PEG24-NHS ester | C₆₅H₁₁₂N₂O₃₀ | 1375.56 | 24 |

Data sourced from AxisPharm and BroadPharm. axispharm.combroadpharm.com

Reaction Mechanisms and Chemoselectivity of Ald Peg4 Nhs Ester

Amine Reactivity of the N-Hydroxysuccinimide Ester Moiety

The N-hydroxysuccinimide (NHS) ester is a widely utilized amine-reactive functional group favored for its high reactivity and ability to form stable covalent bonds. creative-proteomics.comglenresearch.com

NHS esters react with primary amines (–NH2) through a nucleophilic acyl substitution mechanism. creative-proteomics.compapyrusbio.com The primary amine, acting as a nucleophile, attacks the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide as a leaving group and forming a highly stable amide bond. glenresearch.compapyrusbio.com This reaction is highly selective for primary amines, which are commonly found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues. papyrusbio.comglenresearch.com While reactions with other nucleophiles like hydroxyl and sulfhydryl groups can occur, the resulting ester and thioester linkages are less stable and can be hydrolyzed or displaced by amines. glenresearch.com

The reaction between an NHS ester and a primary amine is thermodynamically favorable, resulting in the formation of a very stable amide bond. glenresearch.compapyrusbio.com Kinetically, the rate of the reaction is influenced by several factors, including the basicity of the amine and the solvent. mst.edu Studies have shown that the reaction rate increases with the basicity of the amine nucleophile. mst.edu The reaction mechanism can involve a fast pre-equilibrium formation of a tetrahedral intermediate, followed by a rate-determining breakdown to the final products. mst.edumst.edu In aqueous solutions, the aminolysis of NHS esters typically follows a rate expression that is first order with respect to the amine concentration. mst.edu This is in contrast to reactions in anhydrous dioxane, where a second-order term in the rate law suggests a more complex, amine-catalyzed pathway. mst.edu

The reactivity of NHS esters with primary amines in aqueous solutions is highly dependent on the pH of the medium. papyrusbio.cominterchim.fr The reaction requires the amine to be in its deprotonated, nucleophilic state. papyrusbio.comatto-tec.com At low pH, the amino group is protonated (–NH3+), rendering it unreactive. papyrusbio.cominterchim.fr As the pH increases, the concentration of the deprotonated amine increases, leading to a faster reaction rate. papyrusbio.com

However, a competing reaction, the hydrolysis of the NHS ester, also becomes more significant at higher pH. interchim.fratto-tec.com In this reaction, hydroxide (B78521) ions attack the ester, leading to its cleavage and rendering it inactive for conjugation. atto-tec.comacs.org The half-life of an NHS ester can decrease dramatically with increasing pH, from several hours at pH 7.0 to just minutes at pH 8.6. thermofisher.com Therefore, a compromise pH is typically chosen to balance the need for a deprotonated amine with the minimization of hydrolysis. The optimal pH range for labeling with NHS esters in aqueous buffers is generally considered to be between 7.2 and 9.0, with a common recommendation of pH 8.3-8.5. atto-tec.comthermofisher.comlumiprobe.com

| pH Condition | Effect on NHS Ester Reaction | Rationale |

| Low pH (<7) | Low reaction efficiency | Primary amines are protonated and non-nucleophilic. papyrusbio.cominterchim.fr |

| Optimal pH (7.2-9.0) | Efficient amide bond formation | Balances amine deprotonation and NHS ester stability. creative-proteomics.comthermofisher.com |

| High pH (>9.0) | Increased hydrolysis of NHS ester | Higher concentration of hydroxide ions leads to rapid degradation of the ester. interchim.fratto-tec.com |

This table summarizes the effect of pH on the reactivity of NHS esters with primary amines.

While NHS esters are highly selective for primary amines, non-specific acylation of other nucleophilic amino acid residues can occur, particularly when a high excess of the labeling reagent is used. nih.govresearchgate.netnih.gov Serine, threonine, and tyrosine residues, which contain hydroxyl groups, are susceptible to forming less stable O-acyl esters. researchgate.netnih.govbiorxiv.org

Several strategies can be employed to mitigate this non-specific labeling:

Control of Reaction Stoichiometry: Using a minimal excess of the NHS ester can reduce the likelihood of side reactions. nih.gov

Post-reaction Treatment: The less stable O-acyl ester bonds can be selectively cleaved post-reaction. This can be achieved by incubating the sample in a boiling water bath or by treatment with nucleophiles like hydroxylamine (B1172632) or methylamine (B109427) under specific pH conditions. nih.govnih.govbiorxiv.org

pH Optimization: Performing the labeling reaction at a lower pH (e.g., 6.7) can reduce the formation of O-acyl esters, although this also slows down the desired N-acylation reaction. nih.govbiorxiv.org

Chemoselective Thioester Conversion: A recently developed method involves the conversion of NHS esters into more chemoselective thioesters in situ by adding a thiol, such as 2-mercaptoethanesulfonate (MESNA). researchgate.netnih.govnih.govacs.org These thioesters then react specifically with N-terminal cysteine residues. nih.govnih.govacs.org

Aldehyde Moiety Reactivity and Conjugation Mechanisms

The aldehyde group (–CHO) of Ald-PEG4-NHS ester provides a second, distinct point of chemical reactivity, allowing for conjugation to different types of nucleophiles. broadpharm.comchemicalbook.com

Aldehydes react with aminooxy groups (–O-NH2) to form a stable oxime linkage. rsc.orgiris-biotech.de This reaction, known as oxime ligation, is highly chemoselective and bioorthogonal, meaning it proceeds under mild, physiological conditions without interfering with other biological functional groups. rsc.orgnih.gov The reaction involves the nucleophilic attack of the aminooxy group on the electrophilic aldehyde carbon, forming a tetrahedral intermediate that then dehydrates to yield the oxime. rsc.org

Potential for Hydrazone Formation

The aldehyde functional group of this compound possesses a significant potential for forming a hydrazone bond. This reaction occurs through the condensation of the aldehyde with a hydrazine (B178648) moiety. numberanalytics.com The mechanism involves a nucleophilic attack by the hydrazine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to yield the hydrazone. numberanalytics.comlibretexts.org This reaction is typically catalyzed by acid and the dehydration step is often the rate-determining step. numberanalytics.com

The formation of a hydrazone linkage is a cornerstone of many bioconjugation strategies due to its relative stability and the specific reactivity of the aldehyde group. Aldehyde groups can react with hydrazides at a pH range of 5-7. interchim.fr This reaction is generally faster than the reaction with amines, which allows for site-specific crosslinking. interchim.fr The resulting hydrazone bond is utilized in applications such as the development of antibody-drug conjugates (ADCs), where the acid-labile nature of the bond can be exploited for controlled drug release in the acidic environments of endosomes and lysosomes. axispharm.com

Impact of Polyethylene (B3416737) Glycol Spacer on Reaction Efficiency and Steric Hindrance

The tetraethylene glycol (PEG4) spacer arm integrated into the this compound structure plays a crucial role in the efficiency of conjugation reactions. Polyethylene glycol (PEG) linkers are known to be hydrophilic, flexible, and biocompatible. scbt.comthermofisher.com

The key contributions of the PEG4 spacer include:

Increased Solubility: The hydrophilic nature of the PEG spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous environments, which is particularly beneficial when working with biomolecules that may have limited solubility. biochempeg.comaxispharm.comucl.ac.be

Enhanced Stability: PEGylation, the process of attaching PEG chains, can increase the stability of proteins and peptides. ucl.ac.be

The presence of the PEG spacer can influence the pharmacokinetic profile of a conjugated molecule. nih.govrero.ch While PEGylation can improve properties like renal clearance, the specific impact can vary depending on the molecule and the length of the PEG chain. nih.gov

| Property | Impact of PEG4 Spacer |

| Solubility | Increases solubility in aqueous media. biochempeg.comaxispharm.comucl.ac.be |

| Steric Hindrance | Reduces steric hindrance, improving reaction efficiency. scbt.comthermofisher.combiochempeg.com |

| Flexibility | Provides a flexible linkage between conjugated molecules. thermofisher.com |

| Pharmacokinetics | Can influence the biodistribution and clearance of the conjugate. nih.govrero.ch |

Bioconjugation Strategies Employing Ald Peg4 Nhs Ester

Protein and Peptide Conjugation Methodologies

The conjugation of proteins and peptides is a primary application of Ald-PEG4-NHS ester. The presence of primary amines on these biomolecules provides a direct target for the NHS ester moiety.

The modification of proteins using this compound can be categorized into non-site-specific and site-specific strategies.

Non-Site-Specific Labeling: This is the most straightforward approach, leveraging the reaction between the NHS ester and primary amines. Primary amines are found at the N-terminus of polypeptide chains (α-amine) and on the side chains of lysine (B10760008) residues (ε-amine). thermofisher.com Since most proteins have numerous lysine residues on their surface, reacting them with NHS ester-containing reagents typically results in heterogeneous or random labeling, where the linker attaches at multiple sites. nih.govnih.gov This can sometimes interfere with the protein's structure and function. nih.gov Despite this, it remains a robust and widely used method for applications like generating second-generation antibody-drug conjugates (ADCs). researchgate.net

Site-Specific Labeling: Achieving site-specific labeling is crucial for creating homogeneous conjugates with preserved protein function. While traditional NHS ester chemistry is inherently non-specific, strategies have been developed to transform these reagents for site-specific applications. One such method involves converting the NHS ester into a more chemoselective thioester. nih.govresearchgate.net This is accomplished by reacting the this compound with a small thiol molecule like 2-mercaptoethanesulfonate (MESNA). nih.govnih.gov The resulting thioester can then selectively react with a protein engineered to have a unique N-terminal cysteine residue, achieving highly specific N-terminal labeling. nih.govnih.gov This "one-pot" strategy expands the utility of NHS esters beyond non-specific labeling. nih.govnih.gov

| Labeling Strategy | Reactive Group Targeted | Key Characteristics | Typical Outcome |

| Non-Site-Specific | N-terminal α-amine and Lysine ε-amines | Simple reaction conditions (pH 7-9); targets abundant surface amines. thermofisher.comprecisepeg.com | Heterogeneous mixture of conjugates with variable labeling sites and stoichiometry. nih.govresearchgate.net |

| Site-Specific (via thioester conversion) | N-terminal Cysteine | Two-step, "one-pot" method; requires protein engineering to introduce N-terminal Cys. nih.govnih.gov | Homogeneous, specifically labeled conjugate with high stoichiometry. researchgate.netnih.gov |

Selectively targeting the N-terminus of a protein or peptide is highly desirable as it often avoids interference with functionally important lysine residues. Two primary methods have been developed for this purpose.

The first approach exploits the difference in the acidity (pKa) of the N-terminal α-amino group (pKa ≈ 8.0-9.0) compared to the ε-amino group of lysine (pKa ≈ 10.5). thermofisher.com By carefully controlling the reaction pH and keeping it lower than the typical range for NHS ester reactions (e.g., pH 6.5), the more acidic N-terminal amine can be preferentially deprotonated and thus selectively labeled, while the lysine amines remain largely protonated and unreactive. thermofisher.com

The second, more recent method provides high selectivity through chemical conversion. As described previously, the NHS ester is converted in situ to a thioester using MESNA. nih.govnih.gov This thioester then undergoes a reaction analogous to native chemical ligation (NCL) with an N-terminal cysteine residue on the target protein, forming a stable amide bond exclusively at the N-terminus. nih.govresearchgate.net This strategy has been successfully used to label proteins larger than 100 kDa with high efficiency. nih.gov

Conjugation to lysine residues is the most common application of NHS ester chemistry. nih.gov Lysine is one of the most abundant amino acids in proteins, and its side chain contains a primary amine that is typically located on the protein surface, making it readily accessible for conjugation. thermofisher.comnih.gov

The reaction involves the nucleophilic attack of the unprotonated ε-amino group of lysine on the NHS ester of the this compound linker. precisepeg.com This forms a stable, covalent amide bond and releases N-hydroxysuccinimide as a byproduct. precisepeg.com The reaction is efficient and typically carried out in aqueous buffers at a pH between 7 and 9, with an optimal range of pH 8.3-8.5. precisepeg.comlumiprobe.com While this method is straightforward and effective for attaching the PEG linker to proteins, the presence of multiple lysine residues often leads to a heterogeneous product with a distribution of conjugation sites and a variable drug-to-antibody ratio (DAR) in the context of ADCs. researchgate.net

Oligonucleotide and Nucleic Acid Modification

This compound is also utilized for the modification of oligonucleotides and nucleic acids. This process typically requires that the oligonucleotide first be synthesized with or modified to contain a primary amine group. The NHS ester end of the linker can then react with this amine-modified oligonucleotide. biochempeg.combiosyn.com

This conjugation introduces the hydrophilic PEG4 spacer and a terminal aldehyde group onto the oligonucleotide. biosyn.com This aldehyde can then be used for subsequent ligation to other molecules, such as surfaces, proteins, or reporter tags that contain a compatible hydrazide or aminooxy group. This strategy is employed in various applications, including the development of diagnostic probes and the functionalization of DNA scaffolds. acs.org For example, amine-reactive NHS esters are used to attach azide (B81097) groups to virus-like particles (VLPs), which are then conjugated to alkyne-labeled oligonucleotides via click chemistry. acs.org

Small Molecule and Drug Conjugation

The heterobifunctional nature of this compound makes it an ideal linker for conjugating small molecules and drugs to larger biomolecules, particularly antibodies. axispharm.commedchemexpress.com This is a cornerstone of antibody-drug conjugate (ADC) development. fujifilm.combioscience.co.uk In this context, this compound acts as a non-cleavable linker. medchemexpress.comcreative-biolabs.com

The synthesis of an ADC using this linker would typically involve two main steps. First, the NHS ester group reacts with primary amines (usually on lysine residues) of a monoclonal antibody. fujifilm.com This attaches the linker to the antibody. Second, the terminal aldehyde group on the linker is reacted with a compatible functional group (e.g., a hydrazide or aminooxy) that has been installed on the cytotoxic small molecule drug (payload). axispharm.com This creates a stable, covalently linked ADC, where the PEG4 spacer helps to improve the solubility and pharmacokinetic properties of the final conjugate. axispharm.com

Nanoparticle Surface Functionalization

This compound is employed for the surface functionalization of various nanoparticles. biosynth.commedkoo.com Many types of nanoparticles are synthesized with or can be modified to have primary amine groups on their surface. The NHS ester end of the linker can be used to covalently attach the PEGylated aldehyde to these amine-functionalized nanoparticles. thermofisher.com

This surface modification achieves several goals. The hydrophilic PEG4 chain provides a protective hydration layer that can improve the colloidal stability of the nanoparticles in biological fluids and reduce non-specific protein adsorption. axispharm.com The terminal aldehyde group provides a reactive handle on the nanoparticle surface that can be used for the subsequent covalent attachment of specific targeting ligands, such as antibodies, peptides, or other biomolecules, to direct the nanoparticles to specific cells or tissues. biochempeg.comcd-bioparticles.net This strategy is critical in the development of targeted drug delivery systems and diagnostic imaging agents. chemimpex.com

Liposomal and Polymeric Nanoparticle Modification

The unique properties of this compound make it a valuable tool for modifying the surfaces of liposomes and polymeric nanoparticles, primarily for applications in drug delivery and diagnostics. axispharm.com The modification strategy typically involves a two-step process. First, the NHS ester end of the linker is reacted with primary amine groups present on the surface of the nanoparticle or on molecules pre-incorporated into the liposome (B1194612) bilayer. This step covalently attaches the linker to the nanoparticle surface.

Once the nanoparticle is functionalized with the PEG linker, the exposed aldehyde group is available for further reaction. This aldehyde can be used to attach a variety of molecules, such as targeting ligands (antibodies, peptides), imaging agents, or therapeutic compounds that have been modified to contain a hydrazide or aminooxy group. This approach allows for precise control over the surface chemistry of the nanoparticles.

Research has demonstrated the utility of similar NHS-PEG linkers in nanoparticle modification. For instance, polymeric nanoparticles with surfaces based on PEG have been analyzed for their interaction with proteins, a critical factor in their in vivo performance. researchgate.net The use of PEG linkers, such as this compound, can improve the pharmacokinetic properties of nanoparticles by increasing their circulation time. axispharm.com In one study, a hydrophobic C18-PEG4-NHS linker was used to modify a protein for subsequent incorporation into liposomes, highlighting the versatility of PEG-NHS esters in liposomal formulations. researchgate.net

Table 1: Research Findings in Nanoparticle Modification using PEG-NHS Esters

| Nanoparticle Type | Linker Used | Purpose of Modification | Key Finding | Citation |

|---|---|---|---|---|

| Polymeric Nanoparticles | General PEG surface | To study protein corona formation | Polymeric nanoparticles can be synthesized to minimize protein association, which is crucial for in vivo applications. | researchgate.net |

| Liposomes | C18-PEG4-NHS | To incorporate a protein into the liposome | NHS coupling strategy was effective for conjugating the linker to the protein for liposomal integration. | researchgate.net |

| General Nanoparticles | Ald-PEG-NHS ester | To improve pharmacokinetic properties | The PEG chain can increase solubility and circulation time of the conjugated molecule. | axispharm.com |

Extracellular Vesicle Surface Engineering

Extracellular vesicles (EVs), including exosomes, are increasingly being explored as natural drug delivery vehicles due to their biocompatibility and ability to cross biological barriers. nih.govresearchgate.net Surface engineering of EVs is crucial to enhance their therapeutic efficacy by introducing targeting moieties or other functional molecules. This compound and similar heterobifunctional linkers are instrumental in this process.

The strategy for modifying EV surfaces is analogous to that for liposomes. The NHS ester group of the linker reacts with the primary amine groups of proteins present on the EV membrane. dovepress.com This reaction covalently attaches the linker to the EV surface. The terminal aldehyde group of the this compound is then available for conjugation with a molecule of interest.

A common approach involves "click chemistry". For instance, a dibenzocyclooctyne (DBCO) group can be introduced onto the EV surface using a DBCO-PEG4-NHS ester. nih.govdovepress.com The DBCO-functionalized EVs can then be reacted with an azide-modified therapeutic or imaging agent. dovepress.com In a similar vein, the aldehyde group on an this compound-modified EV could be reacted with an aminooxy- or hydrazide-functionalized molecule. broadpharm.com This chemical modification allows for the precise attachment of ligands to guide the EVs to specific tissues or cells. For example, antibodies have been attached to exosome surfaces to target specific cancer cells. acs.org One study detailed a method where antibodies were modified with a benzaldehyde (B42025) PEG linker, which then formed a pH-sensitive bond with an amine-modified linker on the exosome, demonstrating a sophisticated approach to controlled drug release at the target site. acs.org

Biopolymer and Material Surface Derivatization

The reactivity of this compound makes it suitable for modifying the surfaces of various biopolymers and materials to enhance their biocompatibility and functionality. nih.govnih.gov

Hydrogel Functionalization

Hydrogels, particularly those based on polyethylene (B3416737) glycol (PEG), are widely used in tissue engineering and regenerative medicine because they can mimic the properties of the natural extracellular matrix. nih.gov A key advantage of PEG hydrogels is their intrinsic resistance to protein adsorption and cell adhesion, which allows for the controlled introduction of bioactive signals. nih.gov

This compound can be used to covalently incorporate bioactive molecules, such as proteins or peptides, into a hydrogel network. The NHS ester can react with amine groups on a protein, while the aldehyde group can be used as a point of attachment within the hydrogel matrix, or vice-versa. For example, a protein can be functionalized with the linker, and the terminal aldehyde can then be reacted with a hydrazide-modified hydrogel precursor. This covalent attachment ensures the long-term stability and presentation of the bioactive factor within the hydrogel. nih.gov

Studies have shown that the density of PEG linkers on a protein backbone can influence cell-material interactions. nih.gov While a high density of linkers can ensure stable incorporation into the hydrogel, it may also sterically hinder the protein's active sites. Therefore, optimizing the ratio of linker to protein is crucial for creating hydrogels with the desired biological activity. The use of activated esters like NHS esters to form amide bonds is a common strategy for creating adhesive hydrogels that can bond to tissues. acs.org For example, a four-arm PEG functionalized with NHS esters is a component of the surgical sealant DuraSeal, which crosslinks with amine groups on tissue surfaces. acs.org

Extracellular Matrix Anchoring Strategies

A novel strategy in drug delivery involves anchoring therapeutic or diagnostic agents directly to the extracellular matrix (ECM) of a target tissue. nih.govresearchgate.net This approach can create a local drug depot, reducing systemic toxicity and increasing therapeutic efficacy. nih.gov this compound is well-suited for this application.

The strategy relies on the reactivity of the NHS ester with the abundant primary amine groups found on ECM proteins, such as collagen and fibronectin. nih.gov By injecting a solution of this compound into a target tissue, the linker can covalently attach to the ECM proteins via the NHS-amine reaction. This process effectively "paints" the ECM with aldehyde groups.

Once the ECM is functionalized, a systemically administered drug that has been modified with a hydrazide or aminooxy group can be captured and concentrated at the target site through the formation of a stable hydrazone or oxime bond with the anchored aldehyde. Research has demonstrated the feasibility of this approach using NHS esters to anchor click chemistry motifs to the ECM in tumors. nih.gov In one study, an Alexa Fluor-NHS ester was injected into a tumor, and it was observed that approximately 60% of the fluorescent signal remained after 24 hours, co-localizing with ECM proteins. nih.gov This confirmed that NHS esters can effectively react with and anchor to the local ECM, creating a targetable depot for subsequent therapies. nih.govresearchgate.net

Applications of Ald Peg4 Nhs Ester in Advanced Biomedical Research

Drug Delivery Systems

The unique architecture of Ald-PEG4-NHS ester makes it highly suitable for designing advanced drug delivery systems. The NHS ester facilitates the formation of stable amide bonds with primary amines on therapeutic molecules, while the aldehyde group can be used for further modifications or attachment to carrier molecules. The PEG4 spacer enhances the solubility and biocompatibility of the resulting conjugate. broadpharm.comaxispharm.combroadpharm.com

Antibody-Drug Conjugates (ADCs) as Non-Cleavable Linkers

This compound is utilized as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs). fujifilm.commedchemexpress.commedchemexpress.com ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. fujifilm.com The linker plays a crucial role in the stability and efficacy of the ADC.

In this context, the NHS ester end of the this compound reacts with primary amine groups, such as the lysine (B10760008) residues on the surface of an antibody, to form a stable amide bond. axispharm.com The aldehyde group can then be used to attach a cytotoxic payload. Because the resulting linkage is not designed to be cleaved by environmental factors like pH or enzymes, the drug release is dependent on the complete degradation of the antibody-linker apparatus within the target cancer cell. This non-cleavable nature can contribute to a more stable ADC in circulation, potentially reducing off-target toxicity. Variants such as Ald-Ph-amido-PEG4-C2-NHS ester are also described as non-cleavable 4-unit PEG linkers for ADC development. fujifilm.commedchemexpress.com

Table 1: Properties of Ald-Ph-PEG4-NHS ester

| Property | Value |

|---|---|

| Molecular Formula | C23H30N2O10 |

| Molecular Weight | 494.5 |

| Purity | >98% |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF |

Data sourced from commercial suppliers. broadpharm.com

Enhancement of Pharmacokinetic Properties of Conjugated Molecules

The incorporation of the polyethylene (B3416737) glycol (PEG) spacer in the this compound linker is a key feature for improving the pharmacokinetic properties of conjugated molecules. axispharm.com PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to enhance the therapeutic efficacy of drugs.

The PEG4 component in the linker increases the hydrophilicity and the hydrodynamic radius of the conjugated molecule. axispharm.comcd-bioparticles.net This can lead to several benefits, including:

Increased Solubility: The hydrophilic PEG chain can significantly improve the solubility of hydrophobic drugs in aqueous environments. broadpharm.comaxispharm.com

Extended Circulation Time: The larger size of the PEGylated conjugate can reduce renal filtration, leading to a longer half-life in the bloodstream. axispharm.comcd-bioparticles.net

Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from recognition by the immune system, thereby reducing its immunogenic potential.

Targeted Delivery of Therapeutic Agents

This compound facilitates the targeted delivery of therapeutic agents by enabling their conjugation to targeting moieties such as antibodies or other ligands. axispharm.comaxispharm.com The fundamental principle of targeted delivery is to maximize the concentration of a therapeutic at the site of disease while minimizing its exposure to healthy tissues.

The bifunctional nature of this compound is central to this application. The NHS ester allows for the stable attachment of a therapeutic payload, while the aldehyde group can be reacted with a corresponding functional group on a targeting ligand. This creates a conjugate that can navigate the biological system and selectively bind to its target, such as a receptor overexpressed on cancer cells. fujifilm.com The PEG linker further contributes to the stability and solubility of the entire conjugate during its transit to the target site. axispharm.com

Proteomics and Chemoproteomics Research

In the realm of proteomics and chemoproteomics, the reactivity of the NHS ester group in this compound makes it a valuable tool for studying protein function and identifying potential drug targets. nih.govnih.govscience.gov

Mapping Ligandable Hotspots in Complex Proteomes

Chemoproteomic strategies like activity-based protein profiling (ABPP) aim to identify "ligandable hotspots" within the proteome, which are reactive sites on proteins that can be targeted by small molecules. nih.govnih.gov N-hydroxysuccinimide esters, in general, have been demonstrated to be versatile reactivity-based probes for this purpose. nih.govnih.gov

An alkyne-functionalized NHS-ester has been shown to react with a wide range of nucleophilic amino acid residues, including lysines, serines, threonines, and tyrosines. nih.govnih.gov This broad reactivity allows for the mapping of numerous potential binding sites across the proteome, encompassing active sites, allosteric sites, and sites of post-translational modification. nih.govnih.gov While specific research focusing solely on this compound for this application is not extensively detailed in the provided search results, the presence of the reactive NHS ester group in its structure makes it a suitable candidate for such chemoproteomic approaches. The aldehyde functionality could further be used for subsequent capture or detection steps.

Activity-Based Protein Profiling (ABPP) using NHS Esters

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique that utilizes reactivity-based chemical probes to map the functional and ligandable sites in complex proteomes. nih.govnih.govscience.gov This has been instrumental in the discovery of inhibitors for various therapeutic protein targets. nih.govnih.gov

NHS esters have been established as effective probes in ABPP. nih.govnih.gov Their ability to covalently modify nucleophilic hotspots on proteins allows for the identification and characterization of these functional sites. nih.gov Fragment-based NHS-ester ligands have even shown the potential to confer selectivity for specific lysine hotspots on particular protein targets. nih.govnih.gov Although the provided search results highlight the use of alkyne-functionalized NHS esters in ABPP, the fundamental reactivity of the NHS ester group in this compound suggests its utility in similar applications. The bifunctional nature of this compound could potentially be leveraged to create novel ABPP probes.

Biomaterials and Tissue Engineering

The unique properties of this compound make it a versatile reagent for modifying biomaterials, which is crucial for advancing tissue engineering and regenerative medicine.

Functionalization of Scaffolds for Cell Culture and Regenerative Medicine

The ability to modify the surfaces of tissue engineering scaffolds is critical for guiding cell behavior, including adhesion, proliferation, and differentiation. This compound serves as a molecular bridge to immobilize bioactive molecules onto these scaffolds.

Initially, the NHS ester end of the molecule can react with amine groups present on the surface of a biomaterial scaffold. This initial reaction leaves the aldehyde group available for subsequent conjugation. Researchers can then introduce specific peptides or proteins containing a hydrazide or aminooxy group, which will react with the aldehyde to form a stable covalent bond. This method allows for the controlled and oriented immobilization of signaling molecules that can direct cellular responses. For instance, peptides containing the RGD (arginine-glycine-aspartic acid) sequence, known to promote cell adhesion, can be attached to a scaffold to enhance cell attachment.

A study on spinal cord tissue engineering demonstrated the use of related bifunctional linkers to covalently conjugate neural progenitor cells (NPCs) to a biomaterial scaffold. nih.gov This covalent linkage was shown to improve the retention and survival of the transplanted cells. nih.gov While this study did not use this compound specifically, it highlights the principle of using heterobifunctional linkers to functionalize scaffolds for regenerative medicine. The use of click chemistry, a related bioorthogonal reaction, has also been employed to functionalize electrospun scaffolds with peptides to create spatially defined patterns for guiding cell growth. biorxiv.org

Creation of Tissue Depots and Localized Drug Delivery Platforms

This compound and similar reactive molecules are instrumental in creating localized drug delivery platforms directly within tissues. This approach involves injecting the NHS ester-containing molecule into the target tissue, where it reacts with and anchors to the local extracellular matrix (ECM). nih.gov This creates a "depot" of reactive aldehyde groups within the tissue.

Subsequently, a drug molecule that has been modified to contain a hydrazide or aminooxy group can be administered systemically. Upon reaching the tissue depot, the modified drug will react with the anchored aldehyde groups and become locally concentrated. This strategy allows for sustained local presentation of the therapeutic agent, potentially reducing systemic side effects and improving efficacy. nih.gov

Research has shown that injectable depots can be formed using activated ester molecules that react with the ECM. nih.gov These depots can then capture systemically administered small molecules through bioorthogonal click chemistry. nih.gov A computational model has been developed to predict the diffusion and anchoring of these reactive esters within tissues like pancreatic tumors and the brain. nih.govresearchgate.net While these studies often utilize azide-alkyne click chemistry, the principle is directly transferable to the aldehyde-hydrazide/aminooxy ligation enabled by this compound. nih.gov This method of creating tissue depots has been shown to be non-toxic and can persist for several months, offering a promising avenue for targeted cancer therapy and other diseases. nih.gov

Bioorthogonal Chemistry and Click Chemistry Integration

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. This compound is a key player in this field, particularly in its integration with click chemistry.

Synergistic Use with Azide-Alkyne Cycloaddition (e.g., DBCO-PEG4-NHS ester facilitates click chemistry)

The aldehyde group on this compound can participate in bioorthogonal reactions, while the NHS ester allows for its conjugation to biomolecules. This functionality is often used in concert with other click chemistry reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC).

A powerful example of this synergy involves the use of another heterobifunctional linker, DBCO-PEG4-NHS ester. broadpharm.comconju-probe.combaseclick.eu This molecule contains a dibenzocyclooctyne (DBCO) group, which reacts specifically with azides in a copper-free click reaction, and an NHS ester for amine conjugation. broadpharm.comconju-probe.combaseclick.eumedchemexpress.com

In a typical scenario, a researcher might use this compound to introduce an aldehyde group onto one biomolecule (Protein A) and DBCO-PEG4-NHS ester to introduce a DBCO group onto another (Protein B). A third molecule, functionalized with both a hydrazide and an azide (B81097) group, can then be used to link Protein A and Protein B. The hydrazide will react with the aldehyde on Protein A, and the azide will react with the DBCO on Protein B, creating a stable trimolecular conjugate. This approach allows for the precise assembly of complex biomolecular structures. The hydrophilic PEG4 spacer in both linkers is crucial for maintaining the solubility and stability of the intermediates and the final conjugate. conju-probe.combaseclick.eu

Development of Multi-Functional Probes

The ability to combine different bioorthogonal reactions allows for the development of multi-functional probes for imaging and diagnostics. For instance, a single probe could be designed to target a specific cell type, report on a particular enzymatic activity, and be captured for subsequent analysis.

This compound can be used to attach a targeting ligand (e.g., an antibody) to a probe scaffold. The aldehyde group can then be used to attach a reporter molecule, such as a fluorophore modified with a hydrazide group. In parallel, a click chemistry handle, like an alkyne introduced via Alkyne-PEG4-NHS ester, could be incorporated. lumiprobe.com This alkyne could then be used to attach a biotin (B1667282) tag via an azide-biotin conjugate, facilitating the probe's isolation using streptavidin-coated beads. This modular approach, enabled by a toolbox of heterobifunctional linkers, allows for the rapid construction of sophisticated probes for a wide range of biological applications.

Development of PROTAC Linkers

Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutic molecules that harness the cell's own protein degradation machinery to eliminate disease-causing proteins. mdpi.com PROTACs are heterobifunctional molecules consisting of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. mdpi.com The nature and length of the linker are critical for the efficacy of the PROTAC. mdpi.com

This compound and similar aldehyde-functionalized linkers are being explored for the synthesis of PROTACs. medchemexpress.commedchemexpress.com The aldehyde group provides a reactive handle for attaching one of the ligands, often through a hydrazone linkage. digitellinc.com This approach is particularly useful in the development of "split PROTACs," where the E3 ligase ligand and the target protein ligand are synthesized as separate fragments with complementary reactive groups. mdpi.com For example, an aldehyde-functionalized fragment can be combined with an alkoxyamine-functionalized fragment to form the final PROTAC via an oxime ligation. mdpi.com

This modular approach allows for the rapid generation of a library of PROTACs with different linkers, which can then be screened to identify the optimal linker for a given target. The aldehyde-alkyne-amine (A³) coupling reaction is another powerful tool for generating diverse linkers for PROTACs. acs.orgnih.gov While not directly involving this compound, this highlights the importance of aldehyde chemistry in the development of these next-generation therapeutics. The PEG component of the linker can also be crucial for improving the solubility and pharmacokinetic properties of the PROTAC molecule. medchemexpress.commedchemexpress.comglpbio.com

Immunotherapy and Cell-Based Applications

The heterobifunctional linker, this compound, has emerged as a valuable tool in the sophisticated realm of immunotherapy and cell-based therapies. Its unique architecture, featuring a terminal aldehyde group and an N-hydroxysuccinimide (NHS) ester, connected by a flexible polyethylene glycol (PEG) spacer, allows for the precise and covalent conjugation of various biomolecules. biosynth.combroadpharm.comcreative-biolabs.com This capability is pivotal in the design of advanced therapeutic strategies that aim to modulate the immune system with high specificity and efficacy. The aldehyde group provides a reactive site for forming stable bonds with molecules containing amine or hydrazide functionalities, while the NHS ester readily reacts with primary amines on proteins, peptides, and other biomolecules. broadpharm.com The PEG4 spacer enhances the solubility and biocompatibility of the resulting conjugates, which is a critical attribute for in vivo applications. broadpharm.com

Modification of Immune Cells for Targeted Therapies

The surface modification of immune cells, such as T cells, is a cornerstone of modern targeted immunotherapies, including chimeric antigen receptor (CAR)-T cell therapy. The this compound linker provides a versatile platform for attaching targeting moieties, signaling molecules, or other functional groups to the surface of these cells. This modification can enhance their therapeutic potential, improve their homing to tumor sites, or modulate their activity to prevent off-target effects.

The fundamental principle involves a two-step conjugation process. The NHS ester end of the linker can be reacted with primary amine groups present on the surface proteins of an immune cell, such as a T lymphocyte. This reaction forms a stable amide bond, effectively tethering the linker to the cell. The exposed aldehyde group at the other end of the linker is then available for subsequent conjugation with a molecule of interest, for instance, a tumor-targeting antibody fragment or a small molecule immunomodulator. This strategy allows for the controlled and specific functionalization of immune cells, tailoring them for a particular therapeutic purpose. While direct research specifically detailing the use of this compound for immune cell modification is emerging, the principles are well-established with similar heterobifunctional linkers. For example, related NHS-PEG-linker systems are used to attach activating antibodies like anti-CD3 and anti-CD28 to scaffolds for the ex vivo expansion and activation of T cells. nih.govbiorxiv.orgnih.gov

| Component | Role in Immune Cell Modification | Rationale for Use |

| Immune Cell (e.g., T Cell) | The therapeutic agent to be modified. | To be engineered for enhanced targeting and effector function against diseased cells (e.g., cancer). |

| This compound | Heterobifunctional crosslinker. | Covalently attaches functional molecules to the immune cell surface via its two reactive ends. |

| NHS ester group | Reactive group for cell surface conjugation. | Forms stable amide bonds with primary amines on cell surface proteins (e.g., lysine residues). |

| Aldehyde group | Reactive group for payload conjugation. | Forms a stable bond with amine- or hydrazide-containing targeting ligands or therapeutic molecules. |

| PEG4 Spacer | Flexible, hydrophilic linker. | Increases solubility, reduces steric hindrance, and minimizes potential immunogenicity of the conjugate. |

| Targeting Ligand (e.g., scFv) | Directs the modified immune cell to the target. | Provides specificity, guiding the immune cell to tumor antigens or other pathological sites. |

Development of Antigen-Specific Immune Decoys

A novel and promising application of PEG-based NHS esters is in the creation of "Antigen-Specific Immune Decoys" (ASIDs) designed to combat autoimmune diseases. biorxiv.orgnih.gov This strategy involves creating a biomaterial scaffold that mimics a specific tissue targeted by the immune system in an autoimmune condition. By presenting high concentrations of the relevant autoantigen, these decoys can intercept and neutralize the autoreactive immune cells, thereby protecting the actual host tissue from attack. biorxiv.org

In a notable study targeting a mouse model of multiple sclerosis, Experimental Autoimmune Encephalomyelitis (EAE), researchers developed an ASID using a microporous collagen scaffold. biorxiv.org Although this specific study utilized a closely related linker, azido-PEG4-NHS ester, the underlying chemical principles and application are directly translatable to this compound. The NHS ester function of the linker is used to covalently bind to primary amines on the collagen scaffold. The other end of the linker is then used to attach the specific autoantigen peptide, in this case, a fragment of proteolipid protein (PLP139-151), which is a key target in EAE. biorxiv.org

The resulting ASID, when implanted subcutaneously, acts as a trap for PLP-specific autoimmune cells circulating in the body. The high density of the autoantigen on the decoy leads to the overstimulation, exhaustion, and eventual apoptosis of the captured autoimmune cells. biorxiv.orgnih.gov This process effectively removes the rogue immune cells from circulation before they can reach the central nervous system and cause demyelination and paralysis. biorxiv.org The research demonstrated that mice treated with these ASIDs were significantly protected from the severe symptoms of EAE. biorxiv.orgnih.gov

| Component | Function in Antigen-Specific Immune Decoy | Research Finding |

| Collagen Scaffold | Biocompatible, porous matrix. | Provided a 3D structure for cell infiltration and presentation of the autoantigen. biorxiv.org |

| PEG4-NHS ester Linker | Covalent conjugation agent. | Successfully coupled the autoantigen peptide to the primary amines of the collagen scaffold. biorxiv.org |

| Autoantigen (PLP139-151) | Specific target for autoimmune cells. | The presence of the conjugated peptide was confirmed to capture anti-PLP antibodies from serum. biorxiv.org |

| Autoreactive Immune Cells | Therapeutic target of the ASID. | ASID implants were found to be rich with infiltrated autoimmune cells which showed diminished reactivity and increased apoptosis upon rechallenge with the antigen. biorxiv.org |

| Therapeutic Outcome | Prevention of autoimmune disease symptoms. | Subcutaneous implantation of the ASID protected mice from paralysis in the EAE model. biorxiv.orgnih.gov |

Methodological Considerations and Analytical Characterization in Ald Peg4 Nhs Ester Research

Optimization of Reaction Conditions for Bioconjugation

The efficiency and specificity of conjugating Ald-PEG4-NHS ester to biomolecules, such as proteins and peptides, are critically dependent on carefully controlled reaction conditions. windows.net The primary target for the NHS ester is the primary amine (–NH2) found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues. windows.netthermofisher.com

pH Control and Buffer Selection

The choice of buffer is equally critical. Buffers containing primary amines, such as Tris or glycine (B1666218), must be avoided as they will compete with the target molecule for reaction with the NHS ester. broadpharm.comaxispharm.comwindows.net Suitable amine-free buffers include phosphate-buffered saline (PBS), HEPES, borate, and carbonate/bicarbonate buffers. thermofisher.comlumiprobe.comvectorlabs.com If a protein sample is in an incompatible buffer, buffer exchange via dialysis or desalting columns is a necessary preliminary step. broadpharm.comaxispharm.com

Table 1: Recommended Buffers for this compound Conjugation

| Buffer System | Typical pH Range | Notes |

|---|---|---|

| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Commonly used, non-interfering. vectorlabs.com |

| HEPES | 7.0 - 8.0 | Good buffering capacity in the optimal range. thermofisher.comvectorlabs.com |

| Borate Buffer | 8.0 - 9.0 | Effective for reactions at slightly more basic pH. vectorlabs.com |

| Carbonate/Bicarbonate Buffer | 8.5 - 9.0 | Useful for pushing the reaction, but hydrolysis risk increases. vectorlabs.comfurthlab.xyz |

Stoichiometry and Molar Excess Management

Controlling the degree of labeling—the number of this compound molecules attached to a single biomolecule—is achieved by managing the stoichiometry of the reactants. windows.net A molar excess of the this compound reagent is typically used to drive the reaction. windows.net The required excess depends on the concentration of the target protein. windows.netbroadpharm.com

For concentrated protein solutions (e.g., >2-5 mg/mL), a 5- to 20-fold molar excess of the NHS ester is often a good starting point. windows.netvectorlabs.comthermofisher.cn For more dilute protein solutions, a significantly higher molar excess (e.g., 20- to 50-fold) may be necessary to achieve the same level of modification due to the less favorable reaction kinetics. vectorlabs.combroadpharm.com For instance, labeling an antibody at a concentration of 1-10 mg/mL with a 20-fold molar excess of a PEG-NHS ester typically results in 4-6 linker molecules being conjugated per antibody. windows.netbroadpharm.com The optimal ratio must be determined empirically for each specific application to achieve the desired degree of labeling. windows.net

Table 2: General Guidelines for Molar Excess of NHS Ester

| Protein Concentration | Recommended Molar Excess | Expected Outcome |

|---|---|---|

| > 5 mg/mL | 10-fold | Lower to moderate labeling. vectorlabs.com |

| 1-10 mg/mL | 20-fold | Moderate labeling (e.g., 4-6 PEGs/antibody). windows.netbroadpharm.com |

| < 5 mg/mL | 20- to 50-fold | Higher excess needed to drive the reaction. vectorlabs.com |

Temperature and Solvent Effects

Conjugation reactions involving NHS esters are typically performed at either room temperature (around 25°C) or on ice (4°C). windows.net Incubating the reaction at room temperature generally requires shorter reaction times (30-60 minutes), while reactions on ice may be extended to 2 hours or more to achieve comparable results. windows.netbroadpharm.com The lower temperature can be beneficial for sensitive proteins and also slows the rate of NHS ester hydrolysis. thermofisher.com

This compound, like many non-sulfonated NHS esters, may have limited solubility in aqueous buffers. thermofisher.com Therefore, it is standard practice to first dissolve the reagent in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution. lumiprobe.comvectorlabs.comaxispharm.com This stock solution is then added to the aqueous protein solution, ensuring that the final concentration of the organic solvent remains low (typically not exceeding 10%) to avoid denaturation of the protein. windows.netbroadpharm.com It is crucial to use anhydrous solvents and to prepare the stock solution immediately before use, as the NHS-ester moiety is moisture-sensitive and hydrolyzes over time, even in organic solvents if water is present. vectorlabs.combroadpharm.comwindows.net

Purification Strategies for Conjugates

Following the conjugation reaction, it is essential to remove unreacted this compound, the hydrolyzed NHS byproduct, and any aggregated protein to obtain a purified conjugate. Several standard biochemical techniques are employed for this purpose.

Size-Exclusion Chromatography (SEC) / Gel Filtration: This is a common and effective method. Desalting columns are used to separate the larger protein conjugate from the smaller, unreacted PEG linker and byproducts based on molecular size. windows.netbroadpharm.com

Dialysis: This technique involves placing the reaction mixture in a dialysis bag with a specific molecular weight cutoff and dialyzing against a large volume of buffer. windows.netbroadpharm.com This allows the small molecule impurities to diffuse out while retaining the large conjugate.

High-Performance Liquid Chromatography (HPLC): For higher purity and more precise separation, preparative HPLC, particularly reversed-phase (RP-HPLC) or anion-exchange (AX-HPLC), can be used. nih.gov This method is particularly useful for separating conjugates with different degrees of labeling. nih.govnih.gov

Tangential Flow Ultrafiltration: This method can be used for desalting and concentrating the purified conjugate. nih.gov

After the reaction, a quenching buffer containing primary amines, such as Tris, can be added to consume any remaining reactive NHS esters and terminate the reaction before purification. thermofisher.comvectorlabs.com

Spectroscopic and Chromatographic Characterization of Conjugates

Thorough characterization is required to confirm successful conjugation, determine the degree of PEGylation, and identify the sites of modification. thermofisher.com This typically involves a combination of chromatographic and spectroscopic methods. nih.gov

Mass Spectrometry Techniques for Conjugation Confirmation

Mass spectrometry (MS) is a powerful and indispensable tool for the detailed characterization of PEGylated proteins. nih.gov It provides direct confirmation of covalent modification by detecting the mass increase corresponding to the addition of one or more this compound molecules.

Several MS techniques are applied in the analysis of these conjugates:

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This technique has been widely used for determining the average molecular weight and the distribution of PEGylated species (i.e., the degree of PEGylation).

Electrospray Ionization (ESI) MS: Often coupled with liquid chromatography (LC-MS), ESI-MS provides accurate mass measurements of intact conjugates. nih.govsciex.com The resulting mass spectrum can be complex due to the polydispersity of the PEG chain and the generation of multiple charge states, but deconvolution algorithms can determine the molecular weight distribution. sciex.com

Tandem Mass Spectrometry (MS/MS): To identify the specific sites of conjugation (e.g., which lysine residues were modified), the PEGylated protein is typically digested with an enzyme like trypsin. The resulting peptide mixture is then analyzed by LC-MS/MS. nih.gov The fragmentation data reveals the amino acid sequence of the peptides and allows for the precise localization of the attached PEG moiety. nih.gov

These analytical methods are crucial for ensuring the quality, consistency, and structural integrity of the final bioconjugate. thermofisher.comsciex.com

HPLC and Gel Electrophoresis for Purity and Conjugation Efficiency

The purity of this compound and the efficiency of its subsequent conjugation reactions are critical parameters that are rigorously assessed using chromatographic and electrophoretic techniques. High-Performance Liquid Chromatography (HPLC) and gel electrophoresis serve as complementary methods to provide comprehensive characterization.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for determining the purity of the this compound reagent and for quantifying the efficiency of conjugation reactions. Reversed-Phase HPLC (RP-HPLC) is frequently employed to assess the purity of the starting material, capable of separating the target compound from potential impurities or degradation products. researchgate.net

A significant challenge in the HPLC analysis of PEG compounds is their lack of a strong UV chromophore. thermofisher.comingenieria-analitica.com This limitation necessitates the use of alternative detection methods. The Evaporative Light Scattering Detector (ELSD) is a primary choice as its detection principle is not dependent on the optical properties of the analyte, making it highly suitable for PEG analysis. ingenieria-analitica.com Alternatively, HPLC systems can be coupled with mass spectrometry (MS) for detailed characterization and quantification. nih.gov

For analyzing conjugation mixtures, both RP-HPLC and Size-Exclusion Chromatography (SEC) are valuable. SEC separates molecules based on their hydrodynamic volume, effectively distinguishing between the unconjugated protein, the PEGylated conjugate, and any excess, unreacted PEG linker. thermofisher.com

Table 1: Illustrative HPLC Conditions for PEGylated Protein Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC) | Purity assessment of PEG-protein conjugates, separation of isoforms. researchgate.net |

| Column | C4 or C18 | Separation based on hydrophobicity. |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water | Ion-pairing agent. |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile | Organic modifier for elution. |

| Detection | UV (215/280 nm), ELSD, Mass Spectrometry (MS) | Detection of protein and/or PEG moiety. thermofisher.com |

| Technique | Size-Exclusion Chromatography (SEC) | Separation of reaction components (protein, conjugate, free PEG). thermofisher.com |

| Column | SEC Column (e.g., BioSep-SEC-S 2000) | Separation based on molecular size. researchgate.net |

| Mobile Phase | Isocratic buffer (e.g., Phosphate buffer with NaCl, pH 7.4) | Maintains native protein structure. researchgate.net |

| Detection | UV (280 nm), Refractive Index (RI), ELSD | Detection of protein and PEG components. |

By comparing the lane containing the unmodified protein with the lane containing the reaction mixture, one can visualize the appearance of new, higher molecular weight bands corresponding to the PEGylated species. sem.com.tr This allows for a qualitative assessment of conjugation efficiency. The presence of mono-, di-, or poly-PEGylated species can often be distinguished as separate bands, providing insight into the degree of PEGylation. sem.com.tr

However, standard SDS-PAGE has limitations; PEGylated proteins can exhibit abnormal migration behavior and produce broad bands, which can make precise quantification and resolution of different PEGylated species challenging. sem.com.trresearchgate.net To improve visualization, specific staining techniques can be employed. While Coomassie blue is standard for proteins, stains like barium iodide or reverse staining with zinc and imidazole (B134444) salts can specifically detect the PEG moiety, sometimes revealing PEGylated bands that are not visible with Coomassie blue. researchgate.netnih.gov

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation and purity assessment of this compound. Primarily, proton (¹H) NMR is utilized to verify the presence of the key functional groups and the integrity of the polyethylene (B3416737) glycol spacer. researchgate.net

In a typical ¹H NMR spectrum of this compound, characteristic signals corresponding to the protons of the aldehyde, the ethylene (B1197577) glycol repeating units, and the N-hydroxysuccinimide ring are expected. The integration of these signals can be used to confirm the ratio of these components and thus the structure of the molecule.

One of the challenges in the NMR spectroscopy of PEG derivatives is the large resonance from the backbone protons, which can obscure other important signals. researchgate.net The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d6) is often preferred as it can provide better resolution and consistent chemical shifts for certain functional groups compared to other solvents like chloroform-d. researchgate.net It is also important to correctly assign peaks arising from ¹³C-¹H coupling, as misinterpretation of these satellite peaks, which are inherent in ¹H NMR spectra, can lead to incorrect quantification and structural assignments. researchgate.netacs.org The successful conjugation to a primary amine can be confirmed by the disappearance of the signals corresponding to the NHS ester and the appearance of new signals corresponding to the newly formed amide linkage.

Table 2: Expected ¹H NMR Spectral Regions for this compound

| Functional Group | Approximate Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aldehyde Proton (-CHO) | 9.5 - 10.5 | Singlet | A downfield signal confirming the presence of the aldehyde group. |

| PEG Backbone (-O-CH₂-CH₂-O-) | 3.5 - 3.8 | Multiplet/Singlet | A large, characteristic signal for the ethylene glycol repeating units. researchgate.net |

| NHS Ester Protons | ~2.8 | Singlet | A sharp signal from the four equivalent protons on the succinimide (B58015) ring. |

| Protons adjacent to functional groups | Variable | Multiplets | Protons on the carbons immediately adjacent to the aldehyde and ester groups will have distinct chemical shifts. |

Assessment of Conjugate Stability and Integrity

Hydrolytic Stability of NHS Ester Linkages

The N-hydroxysuccinimide (NHS) ester is a key reactive group in the this compound molecule, enabling its conjugation to primary amines. However, this group is susceptible to hydrolysis in aqueous environments, a reaction that competes with the desired aminolysis (conjugation). thermofisher.com The stability of the NHS ester is highly dependent on the pH of the solution.

The rate of hydrolysis increases significantly with increasing pH. thermofisher.comthermofisher.com In aqueous buffers, the half-life of an NHS ester can be several hours at a neutral pH of 7.0 but can decrease to mere minutes at a pH of 9.0. thermofisher.com This characteristic necessitates that conjugation reactions are performed efficiently and that the this compound reagent is dissolved immediately before use. broadpharm.com Stock solutions of the reagent are typically prepared in anhydrous organic solvents like DMSO or DMF, where the ester is more stable, and then added to the aqueous reaction buffer. lumiprobe.comcovachem.com

Table 3: pH-Dependent Hydrolysis of NHS Esters in Aqueous Buffer

| pH | Approximate Half-life | Reaction Environment |

|---|---|---|

| 7.0 | 4-5 hours (at 0°C) | Neutral, favors moderate stability. thermofisher.com |

| 8.3 - 8.5 | Shorter (e.g., ~1 hour at RT) | Optimal for amine coupling, but hydrolysis is significant. lumiprobe.com |

| > 8.6 | Minutes | Highly basic, rapid hydrolysis dominates. thermofisher.com |